molecular formula C17H18O2 B14697306 14beta-Gona-1,3,5,7,9-pentaene-11,17beta-diol CAS No. 23462-91-1

14beta-Gona-1,3,5,7,9-pentaene-11,17beta-diol

Katalognummer: B14697306
CAS-Nummer: 23462-91-1
Molekulargewicht: 254.32 g/mol
InChI-Schlüssel: NPQHDJFMYRQZEA-BAWNGUDJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

14beta-Gona-1,3,5,7,9-pentaene-11,17beta-diol is a complex organic compound characterized by its unique structure and properties It belongs to the class of polyene compounds, which are known for their multiple conjugated double bonds

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 14beta-Gona-1,3,5,7,9-pentaene-11,17beta-diol typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common synthetic routes include:

    Aldol Condensation: This reaction involves the formation of carbon-carbon bonds between aldehydes or ketones, leading to the creation of complex polyene structures.

    Hydrogenation: The reduction of double bonds in intermediate compounds to achieve the desired polyene structure.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using catalysts to increase yield, and employing purification techniques such as chromatography to isolate the final product.

Analyse Chemischer Reaktionen

Types of Reactions: 14beta-Gona-1,3,5,7,9-pentaene-11,17beta-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into saturated hydrocarbons.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogens (Cl2, Br2), alkyl halides (R-X).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce saturated hydrocarbons.

Wissenschaftliche Forschungsanwendungen

14beta-Gona-1,3,5,7,9-pentaene-11,17beta-diol has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.

    Biology: Studied for its potential role in biological processes and interactions with biomolecules.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 14beta-Gona-1,3,5,7,9-pentaene-11,17beta-diol involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may interact with estrogen receptors, influencing gene expression and cellular responses.

Vergleich Mit ähnlichen Verbindungen

14beta-Gona-1,3,5,7,9-pentaene-11,17beta-diol can be compared with other polyene compounds, such as:

The uniqueness of this compound lies in its specific structure and the resulting chemical and biological properties, making it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

23462-91-1

Molekularformel

C17H18O2

Molekulargewicht

254.32 g/mol

IUPAC-Name

(13S,14S,17S)-12,13,14,15,16,17-hexahydro-11H-cyclopenta[a]phenanthrene-11,17-diol

InChI

InChI=1S/C17H18O2/c18-15-8-7-12-13-6-5-10-3-1-2-4-11(10)17(13)16(19)9-14(12)15/h1-6,12,14-16,18-19H,7-9H2/t12-,14+,15+,16?/m1/s1

InChI-Schlüssel

NPQHDJFMYRQZEA-BAWNGUDJSA-N

Isomerische SMILES

C1C[C@@H]([C@@H]2[C@H]1C3=C(C(C2)O)C4=CC=CC=C4C=C3)O

Kanonische SMILES

C1CC(C2C1C3=C(C(C2)O)C4=CC=CC=C4C=C3)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.